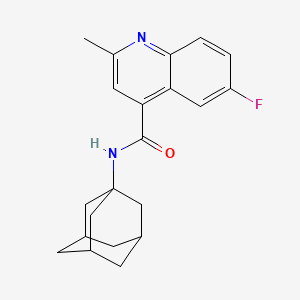
1-(2-Hydroxypropyl)-3-(2-iodophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Hydroxypropyl)-3-(2-iodophenyl)urea is a chemical compound that has gained attention in recent years due to its potential use in scientific research. This compound is also known as HPU-1 and has been found to have unique properties that make it useful in various applications. In
作用机制
The mechanism of action of 1-(2-Hydroxypropyl)-3-(2-iodophenyl)urea involves its binding to sigma-1 receptors. Sigma-1 receptors are located in various tissues, including the brain, and are involved in many physiological processes. The binding of HPU-1 to sigma-1 receptors can modulate their function and lead to various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-Hydroxypropyl)-3-(2-iodophenyl)urea are still being studied. However, it has been found that HPU-1 can modulate the function of sigma-1 receptors, which are involved in various physiological processes. The binding of HPU-1 to sigma-1 receptors can lead to changes in neurotransmitter release, calcium signaling, and ion channel function.
实验室实验的优点和局限性
One of the main advantages of using 1-(2-Hydroxypropyl)-3-(2-iodophenyl)urea in lab experiments is its ability to bind to sigma-1 receptors with high affinity. This property makes it useful as a radioligand for imaging studies. However, one limitation of using HPU-1 is its potential toxicity. HPU-1 has been found to be toxic to some cell types at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 1-(2-Hydroxypropyl)-3-(2-iodophenyl)urea. One direction is to study the physiological effects of HPU-1 in vivo. By using animal models, researchers can investigate the effects of HPU-1 on various physiological processes, including pain perception, anxiety, and depression. Another direction is to develop new radioligands based on the structure of HPU-1. By modifying the structure of HPU-1, researchers can create new radioligands with improved properties, such as higher affinity and lower toxicity.
Conclusion:
In conclusion, 1-(2-Hydroxypropyl)-3-(2-iodophenyl)urea is a chemical compound that has unique properties that make it useful in various scientific research applications. The synthesis of HPU-1 is relatively straightforward, and it can be used as a radioligand for imaging studies. The mechanism of action of HPU-1 involves its binding to sigma-1 receptors, which are involved in various physiological processes. The biochemical and physiological effects of HPU-1 are still being studied, and there are several future directions for research on this compound. Overall, 1-(2-Hydroxypropyl)-3-(2-iodophenyl)urea is a promising compound for scientific research, and its potential applications are still being explored.
合成方法
The synthesis of 1-(2-Hydroxypropyl)-3-(2-iodophenyl)urea involves the reaction of 2-iodoaniline with 1-chloro-2-propanol in the presence of a base. This reaction results in the formation of HPU-1, which can be purified by recrystallization. The synthesis of HPU-1 is relatively straightforward and can be performed in a laboratory setting.
科学研究应用
1-(2-Hydroxypropyl)-3-(2-iodophenyl)urea has been found to have several scientific research applications. One of the most promising applications is its use as a radioligand for imaging studies. HPU-1 can bind to sigma-1 receptors, which are involved in various physiological processes, including pain perception, anxiety, and depression. By using HPU-1 as a radioligand, researchers can study the distribution and function of sigma-1 receptors in living organisms.
属性
IUPAC Name |
1-(2-hydroxypropyl)-3-(2-iodophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IN2O2/c1-7(14)6-12-10(15)13-9-5-3-2-4-8(9)11/h2-5,7,14H,6H2,1H3,(H2,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJDMVUFTNYIND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC=CC=C1I)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxypropyl)-3-(2-iodophenyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(5-Chloro-2-methoxyphenyl)sulfonylpiperazin-1-yl]-3-methylquinoxaline](/img/structure/B6636256.png)
![2-[[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]butanedioic acid](/img/structure/B6636259.png)


![Ethyl 2-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate](/img/structure/B6636275.png)

![Methyl 2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate](/img/structure/B6636296.png)
![2-[[1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]butanoic acid](/img/structure/B6636297.png)


![Ethyl 3-[(3,4-dimethoxyphenyl)carbamoylamino]propanoate](/img/structure/B6636344.png)


